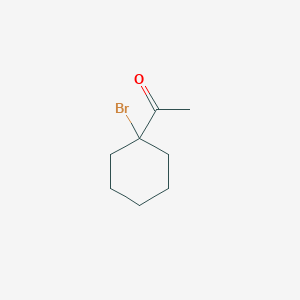
1-(1-Bromocyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromocyclohexyl)ethanone is an organic compound with the molecular formula C8H13BrO It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom attached to the cyclohexyl ring and an ethanone group
Preparation Methods
The synthesis of 1-(1-Bromocyclohexyl)ethanone typically involves the bromination of cyclohexyl ethanone. One common method includes the reaction of cyclohexyl ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclohexyl ring .
Industrial production methods may involve more efficient and scalable processes. For example, the use of bromine and a catalyst in a continuous flow reactor can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired outcome .
Chemical Reactions Analysis
1-(1-Bromocyclohexyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific reaction temperatures and times to optimize the yield and selectivity of the desired products .
Scientific Research Applications
1-(1-Bromocyclohexyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Bromocyclohexyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of oxidative stress .
Comparison with Similar Compounds
1-(1-Bromocyclohexyl)ethanone can be compared with other similar compounds, such as:
1-(1-Chlorocyclohexyl)ethanone: Similar in structure but with a chlorine atom instead of bromine.
1-(1-Iodocyclohexyl)ethanone: Contains an iodine atom, which makes it more reactive in certain substitution reactions compared to the brominated derivative.
Cyclohexyl ethanone: The non-halogenated parent compound, which lacks the unique properties imparted by the bromine atom.
Properties
CAS No. |
56077-27-1 |
|---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
1-(1-bromocyclohexyl)ethanone |
InChI |
InChI=1S/C8H13BrO/c1-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
RIKQCIILRLEKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















